Cas no 23510-72-7 (Cinnamyl Formate)
Cinnamyl Formate structure
Product Name:Cinnamyl Formate
Numero CAS:23510-72-7
MF:C10H10O2
MW:162.185203075409
CID:239658
PubChem ID:5354883
Update Time:2025-04-19
Cinnamyl Formate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propen-1-ol,3-phenyl-, formate, (E)- (9CI)
- 1-Tetradecanol, formate
- AC1L1XDN
- AI3-30498
- Ameisensaeure-tetradecylester
- Ameisensaeure-trans-cinnamylester
- BRN 1777142
- CTK1G9603
- formic acid tetradecyl ester
- formic acid trans-cinnamyl ester
- NSC21843
- n-Tetradecylformate
- trans-Cinnamyl-formiat
- [(E)-3-phenylprop-2-enyl] formate
- SCHEMBL22460
- (E)-Cinnamyl formate
- 3-Phenylallyl formate
- 3-Phenyl-2-propenyl formate
- Cinnamyl methanoate
- NSC21737
- CINNAMYL FORMATE [FCC]
- .gamma.-Phenylallyl formate
- NSC-21737
- A896188
- CS-W016114
- NS00012097
- WLN: VHO2U1R
- [(E)-3-phenylprop-2-enyl] ormate
- Cinnamyl formate, >=92%, FCC
- LS-13762
- CHEBI:196003
- (2E)-3-Phenyl-2-propenyl formate #
- gamma-Phenylallyl formate
- 0-06-00-00571 (Beilstein Handbook Reference)
- 2-Propen-1-ol, formate
- Q27270010
- MFCD00021048
- CINNAMYL FORMATE [FHFI]
- 104-65-4
- AI3-02455
- NSC 21737
- LBHJXKYRYCUGPD-QPJJXVBHSA-N
- EINECS 203-223-3
- 2-Propen-1-ol, 3-phenyl-, formate;
- 23510-72-7
- Cinnamyl formate
- (E)-Cinnamylformate
- DS-5279
- 2-Propen-1-ol, 3-phenyl-, 1-formate, (2E)-
- UNII-896AGS89RD
- AKOS015891432
- FEMA No. 2299
- 2-Propen-1-ol, 3-phenyl-, 1-formate
- 3-Phenyl-2-propen-1-yl formate
- 896AGS89RD
- Formic acid, cinnamyl ester
- J-513050
- DTXSID401265889
- BRN 1860334
- 2-PROPEN-1-OL, 3-PHENYL-, FORMATE
- Cinnamyl alcohol, formate
- Cinnamyl Formate
-
- MDL: MFCD00021048
- Inchi: 1S/C10H10O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2/b7-4+
- Chiave InChI: LBHJXKYRYCUGPD-QPJJXVBHSA-N
- Sorrisi: O(C=O)C/C=C/C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 162.068079557g/mol
- Massa monoisotopica: 162.068079557g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 4
- Complessità: 146
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 26.3Ų
Cinnamyl Formate Letteratura correlata
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
23510-72-7 (Cinnamyl Formate) Prodotti correlati
- 104-65-4(Cinnamyl formate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso